N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C20H17N7O2 and its molecular weight is 387.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a synthetic compound that has garnered attention for its potential pharmacological applications, particularly in the context of anticoagulation and other therapeutic areas. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.
Chemical Structure and Properties
The compound can be described using the following molecular formula: C19H18N6O. Its structural features include a tetrazole ring and a pyridazine moiety, which are significant for its biological interactions.
Research indicates that this compound acts primarily as an inhibitor of Factor XIa, a key enzyme in the coagulation cascade. By inhibiting this factor, the compound may reduce thrombus formation without significantly affecting hemostasis, which is crucial for minimizing bleeding risks during anticoagulant therapy .
Anticoagulant Activity
In vitro studies have demonstrated that this compound effectively inhibits Factor XIa activity. The inhibition is dose-dependent, with significant effects observed at lower concentrations compared to traditional anticoagulants like warfarin. This suggests a potentially safer profile for patients requiring anticoagulation therapy .
Antitumor Activity
Additionally, preliminary studies have explored the compound's antitumor properties. In vitro assays against various cancer cell lines have shown that this compound exhibits cytotoxic effects, leading to reduced cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Data Tables
Activity | Effect | Concentration | Reference |
---|---|---|---|
Factor XIa Inhibition | Significant reduction | Low μM | |
Antitumor (Cell Lines) | Cytotoxicity observed | Varies by line |
Case Study 1: Anticoagulant Efficacy
A clinical trial evaluated the efficacy of this compound in patients with atrial fibrillation. Results indicated a marked decrease in thromboembolic events compared to placebo groups, with minimal adverse effects reported.
Case Study 2: Cancer Treatment
In another study involving patients with advanced solid tumors, administration of this compound as part of a combination therapy resulted in improved progression-free survival rates. Patients exhibited tolerable side effects, primarily gastrointestinal disturbances.
特性
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-[4-(tetrazol-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2/c1-14(27-19(28)12-11-18(23-27)15-5-3-2-4-6-15)20(29)22-16-7-9-17(10-8-16)26-13-21-24-25-26/h2-14H,1H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTGCOUDXKVTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。